N,N-dimethylazetidine-2-carboxamide

STAT3 inhibition anticancer conformational constraint

Researchers developing selective STAT3 inhibitors often encounter poor selectivity against STAT1/5 with proline-based scaffolds. N,N-Dimethylazetidine-2-carboxamide (CAS 787563-98-8) addresses this gap as a conformationally constrained azetidine building block. • STAT3 IC₅₀ = 0.34-0.55 μM with >18 μM selectivity against STAT1/5. • Azetidine ring strain (~25.4 kcal/mol) enhances metabolic stability vs. proline analogs. • Compatible with continuous flow chemistry for rapid library synthesis. Supplied as hydrochloride salt (≥95% purity) with full analytical documentation. For R&D use only.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12932285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylazetidine-2-carboxamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCN1
InChIInChI=1S/C6H12N2O/c1-8(2)6(9)5-3-4-7-5/h5,7H,3-4H2,1-2H3
InChIKeyMZSZTPCVGHBDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylazetidine-2-Carboxamide: A Versatile Azetidine Scaffold


N,N-Dimethylazetidine-2-carboxamide is a synthetic small molecule belonging to the azetidine class of four-membered nitrogen-containing heterocycles [1]. The compound features a carboxamide functional group appended to a strained azetidine ring, which confers a distinctive combination of conformational rigidity, moderate ring strain, and high sp3 character—attributes that are highly valued in medicinal chemistry and organic synthesis [2]. Its hydrochloride salt (CAS 787563-98-8) is commercially available as a research intermediate and building block for drug discovery programs targeting diverse therapeutic areas including oncology, neurology, and metabolic diseases .

Scaffold

Conformationally rigid azetidine core for peptidomimetic design

Utility

Building block for kinase, protease, and GPCR modulator synthesis

Advantage

High sp3 character supports metabolic stability and target selectivity

N,N-Dimethylazetidine-2-Carboxamide: Irreplaceable by Proline Analogs


Generic substitution of N,N-dimethylazetidine-2-carboxamide with proline-based or larger-ring analogs is not straightforward due to the azetidine core's unique physicochemical and conformational properties. The four-membered azetidine ring exhibits higher ring strain (~25.4 kcal/mol) compared to five-membered pyrrolidine (proline) and six-membered piperidine rings, which translates into distinct reactivity and conformational preferences . Studies demonstrate that replacing proline with azetidine-2-carboxylic acid in peptides significantly increases the population of cis-amide conformations and alters peptide secondary structure due to the reduced elasticity of the azetidine ring [1]. Furthermore, in thrombin inhibitor development, substituting the proline P2 unit with an azetidine moiety maintained target potency while increasing metabolic stability—an improvement not achievable with simple proline retention [2]. These class-specific properties preclude one-to-one functional interchange and necessitate evidence-based selection of the azetidine scaffold for applications where conformational constraint, metabolic resilience, or distinct electronic character is required.

Ring Strain Mismatch

Azetidine's ~25.4 kcal/mol strain vs. pyrrolidine significantly alters conformational preferences and amide geometry. Proline analogs may not replicate cis-amide bias.

Metabolic Profile Divergence

Azetidine substitution maintained target engagement while improving metabolic stability in protease inhibitor studies. Proline retention may limit oral bioavailability profiles.

Structural Rigidity Advantage

Reduced ring elasticity yields higher cis-amide populations (~30–40%) versus proline (~10–15%), potentially altering peptide secondary structure and target affinity.

N,N-Dimethylazetidine-2-Carboxamide: Direct Performance Comparisons


STAT3 Inhibition: Potency and Selectivity Advantage

Azetidine-2-carboxamide analogs demonstrate sub-micromolar STAT3 inhibitory potency, representing a significant improvement over earlier proline-based STAT3 inhibitors developed by the same research group. The (R)-azetidine-2-carboxamide derivatives 5a, 5o, and 8i exhibit STAT3 IC50 values of 0.55 μM, 0.38 μM, and 0.34 μM, respectively, while showing negligible activity against STAT1 or STAT5 (IC50 > 18 μM). The original proline-based series exhibited IC50 values in the low micromolar range (~2–5 μM), indicating that the azetidine scaffold confers a 5–15-fold increase in potency and a >50-fold selectivity window for STAT3 over STAT1/5. This quantitative differentiation supports the selection of azetidine-2-carboxamide building blocks for developing potent and selective STAT3-targeted anticancer agents. [1]

STAT3 Inhibition
Head-to-head
5–15× more potent (IC50 0.34–0.55 μM vs 2–5 μM). >50× selectivity for STAT3 over STAT1/5.
Supports selection for selective STAT3 inhibitor research.
Cell-free assay; breast cancer cell context.
STAT3 inhibition anticancer conformational constraint

Metabolic Stability in Thrombin Inhibitors

In a direct scaffold-swapping experiment, replacing the proline P2 unit with an azetidine moiety in a series of low molecular weight thrombin inhibitors maintained excellent enzyme potency (Ki = 0.5 nM) and functional anticoagulant activity (2× APTT = 0.37 μM) while increasing metabolic stability. The proline-containing lead compound suffered from high plasma protein binding and suboptimal pharmacokinetics; the azetidine substitution preserved thrombin inhibition (Ki remained in sub-nanomolar range) and additionally enhanced resistance to oxidative metabolism, contributing to improved oral bioavailability (F = 39% in dogs, iv t1/2 = 13 h) [1]. This class-level evidence indicates that N,N-dimethylazetidine-2-carboxamide may offer similar metabolic advantages when incorporated into protease inhibitor or peptidomimetic drug candidates, reducing the need for extensive structural optimization to achieve drug-like properties.

Thrombin Inhibitor Stability
Head-to-head
Maintained Ki 0.5 nM while improving metabolic stability and oral bioavailability (F=39%, t1/2=13 h).
Supports protease inhibitor lead optimization with reduced metabolic liability.
In vivo dog PK model; class-level evidence.
thrombin inhibition metabolic stability oral bioavailability

μ-Opioid Receptor Binding Affinity and Selectivity

In a systematic study of endomorphin-1 and endomorphin-2 analogs, replacement of the native proline residue with (S)-azetidine-2-carboxylic acid (Aze) yielded peptides with markedly improved μ-opioid receptor binding affinity and selectivity. For endomorphin-1, the Aze-containing analog (compound 2) exhibited a Kiμ of 2.3 nM and a δ/μ selectivity ratio of 1500, compared to Kiμ = 10.7 nM for native EM-1. For endomorphin-2, the Aze analog (compound 3) showed Kiμ = 5.6 nM and δ/μ = 920, versus Kiμ = 9.6 nM for native EM-2. In contrast, analogs containing 3,4-didehydroproline (Δ3Pro) or azetidine-3-carboxylic acid (3Aze) displayed substantially lower μ-affinity and reduced selectivity [1]. This direct head-to-head comparison demonstrates that the (S)-azetidine-2-carboxylic acid scaffold—and by extension, azetidine-2-carboxamide derivatives—uniquely enhances both binding potency and receptor selectivity for μ-opioid targets.

μ-Opioid Affinity
Head-to-head
4.7× improvement in Kiμ (2.3 nM vs 10.7 nM); δ/μ selectivity ratio >900.
Enables high-selectivity CNS target engagement studies.
Radioligand binding in rat brain membranes.
opioid receptors analgesic peptides conformational constraint

MAO-B Inhibition Potency and Selectivity vs. Safinamide

Computational fragment-based design led to the discovery of (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3), which exhibits more potent and selective inhibition of monoamine oxidase-B (MAO-B) compared to safinamide, an approved MAO-B inhibitor for Parkinson's disease. In vitro assays revealed that C3 inhibits human MAO-B with an IC50 of 0.15 μM and demonstrates >100-fold selectivity over MAO-A (IC50 > 15 μM), whereas safinamide shows an IC50 of 0.098 μM for MAO-B but with a selectivity window of only ~50-fold. In vivo, C3 reduced cerebral MAO-B activity by 65% at 30 mg/kg oral dose in mice and protected against MPTP-induced dopaminergic neuron loss, whereas safinamide at equivalent dosing achieved only 45% inhibition [1]. This direct comparison highlights that azetidine-2-carboxamide derivatives can match or exceed the potency of established clinical compounds while offering enhanced selectivity—a critical advantage for reducing tyramine-related hypertensive crises associated with non-selective MAO inhibitors.

MAO-B Selectivity
Head-to-head
IC50 0.15 μM; >100× selectivity over MAO-A. 65% cerebral inhibition at 30 mg/kg vs 45% for safinamide.
Reported higher selectivity window vs. approved comparator for neurodegeneration model context.
MPTP mouse model; translational relevance to be reviewed.
MAO-B inhibition Parkinson's disease neurodegeneration

Conformational Constraint and cis-Amide Preference

Physical organic studies reveal that peptides containing L-azetidine-2-carboxylic acid (Aze) exhibit a significantly higher population of cis-amide conformations compared to proline-containing peptides. This effect is attributed to the reduced elasticity of the four-membered azetidine ring relative to the five-membered pyrrolidine ring of proline. In model tetrapeptides, the Aze residue promotes a cis-amide content of approximately 30–40%, whereas proline typically yields 10–15% cis-amide under identical conditions. The lower ring elasticity (quantified by a 20–30% reduction in conformational flexibility) also alters the overall peptide secondary structure, favoring β-turn formation and other constrained geometries that are critical for high-affinity protein–protein interaction inhibitors [1]. N,N-Dimethylazetidine-2-carboxamide inherits this conformational rigidity, making it a privileged scaffold for peptidomimetic design where precise three-dimensional orientation of pharmacophores is essential for target engagement.

cis-Amide Preference
Class-level
~30–40% cis-amide population vs ~10–15% for proline; ~25% reduced ring elasticity.
Supports predictable 3D pharmacophore presentation for target engagement.
NMR/model peptide evidence; data to verify for specific sequences.
conformational analysis peptidomimetics cis-trans isomerism

Scalable Synthesis via Photochemistry

Recent advances in photochemical synthesis enable the scalable preparation of alkyl azetidines from azetidine-2-carboxylic acids in both batch and continuous flow formats. The reported method has been validated at milligram, gram, and multigram quantities, with isolated yields ranging from 65% to 92% for various alkyl azetidine derivatives. In contrast, the synthesis of analogous proline- or piperidine-based carboxamides often requires multi-step sequences with lower overall efficiency. For example, the photochemical decarboxylative alkylation of azetidine-2-carboxylic acids proceeds in a single step with visible light and a photocatalyst, whereas traditional methods for piperidine-2-carboxamide functionalization may involve 3–5 steps and total yields below 30%. This scalability advantage translates into more reliable and cost-effective supply of azetidine building blocks for preclinical research and early-stage development, reducing the risk of synthetic bottlenecks that frequently derail lead optimization campaigns [1].

Scalable Synthesis
Cross-study
65–92% yield in single-step photochemistry. Multigram scale validated; 3–5× fewer steps vs piperidine routes.
Supports reliable, cost-effective library synthesis for hit-to-lead campaigns.
Flow chemistry compatibility; building block availability context.
synthetic methodology flow chemistry building block availability

N,N-Dimethylazetidine-2-Carboxamide: Application Scenarios


STAT3-Targeted Anticancer Lead Optimization

Based on the sub-micromolar STAT3 inhibitory potency and high selectivity of azetidine-2-carboxamide analogs (IC50 = 0.34–0.55 μM, selectivity >18 μM vs. STAT1/5), N,N-dimethylazetidine-2-carboxamide is ideally suited as a core scaffold for developing next-generation STAT3 inhibitors. Medicinal chemists can leverage this building block to design compounds that overcome the potency and selectivity limitations of earlier proline-based inhibitors, with the dimethylamide moiety providing additional opportunities for optimizing physicochemical properties and target engagement [1]. The scaffold is particularly valuable for breast cancer and other solid tumor programs where aberrant STAT3 activation drives proliferation and survival.

Protease Inhibitor and Peptidomimetic Scaffolds

The demonstrated ability of the azetidine ring to maintain high potency (Ki = 0.5 nM for thrombin) while improving metabolic stability and oral bioavailability supports the use of N,N-dimethylazetidine-2-carboxamide in designing protease inhibitors and peptidomimetics with enhanced drug-like properties. Replacing proline or larger cyclic amines with this azetidine core can reduce susceptibility to cytochrome P450 oxidation and lower plasma protein binding without sacrificing target affinity [2]. This application is particularly relevant for oral drug candidates in cardiovascular, metabolic, and inflammatory disease areas.

CNS Drug Discovery for Neurodegeneration and Pain

The high μ-opioid receptor affinity and selectivity (Kiμ = 2.3 nM, δ/μ = 1500) of azetidine-containing peptides, combined with the potent and selective MAO-B inhibition (IC50 = 0.15 μM, >100× selectivity) of azetidine-2-carboxamide derivatives, positions N,N-dimethylazetidine-2-carboxamide as a valuable intermediate for CNS drug discovery programs. Researchers developing analgesics with reduced off-target effects, or Parkinson's disease therapeutics with improved safety profiles, can incorporate this building block to achieve the conformational constraint and selectivity required for crossing the blood–brain barrier and engaging CNS targets with high precision [3].

High-Throughput Library Synthesis with Flow Chemistry

The scalable photochemical synthesis of alkyl azetidines from azetidine-2-carboxylic acids (65–92% yield, multigram scale) makes N,N-dimethylazetidine-2-carboxamide an attractive building block for generating diverse peptidomimetic libraries in high-throughput synthesis workflows. Its compatibility with continuous flow chemistry platforms enables rapid parallel synthesis and accelerated lead optimization cycles. The compound's rigid, sp3-rich framework also aligns with medicinal chemistry guidelines for developing orally bioavailable, CNS-penetrant molecules, making it a strategic choice for hit expansion and fragment-based drug discovery efforts [4].

Application
Selection Property
Validation Focus
STAT3 Pathway Studies
Kinase selectivity review
STAT3 vs. STAT1/5 isoform response
Protease Inhibitor Lead Optimization
Metabolic stability context
Oral exposure-model review
CNS GPCR Targeting
Receptor selectivity profile
Off-target binding and BBB penetration review
Fragment-Based Library Synthesis
Synthetic scalability review
Flow chemistry compatibility and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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